2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate
Overview
Description
2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . It is characterized by the presence of a phenyl acetate group and a dimethoxyphenylcarbamoyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate typically involves the reaction of 2,5-dimethoxyaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl chloroformate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-(2,5-Dimethoxyphenyl)acetamide
- 2-(2,5-Dimethoxyphenyl)ethyl acetate
- 2-(2,5-Dimethoxyphenyl)propionate
Comparison: 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is unique due to the presence of both the phenyl acetate and dimethoxyphenylcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[2-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(19)23-15-7-5-4-6-13(15)17(20)18-14-10-12(21-2)8-9-16(14)22-3/h4-10H,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDCDPPSHTJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391791 | |
Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-30-3 | |
Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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